molecular formula C12H17NO4 B1610925 Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate CAS No. 71811-27-3

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate

Cat. No. B1610925
CAS RN: 71811-27-3
M. Wt: 239.27 g/mol
InChI Key: KHJJQBXHWBLXPU-MWLCHTKSSA-N
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Description

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is a chemical compound. It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate. However, related compounds have been synthesized using various methods234.



Molecular Structure Analysis

The molecular structure of Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate contains a total of 37 atoms, including 19 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms5.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate. However, related compounds have been involved in various chemical reactions6.



Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate are not readily available. However, related compounds have various properties8910.


Scientific Research Applications

Benzyl Group in Organic Chemistry

  • Field : Organic Chemistry
  • Application Summary : The benzyl group is a common substituent or molecular fragment in organic chemistry, possessing the structure R−CH2−C6H5 . It’s used in various chemical reactions due to its reactivity .
  • Methods of Application : The reactivity of benzylic positions is attributed to the low bond dissociation energy for benzylic C−H bonds . This makes it useful in oxidation, free radical halogenation, or hydrogenolysis .
  • Results : The enhanced reactivity of benzylic positions is attributed to the low bond dissociation energy for benzylic C−H bonds . The neighboring aromatic ring stabilizes benzyl radicals .

Antitumor Activity of Carbamate Derivatives

  • Field : Medicinal Chemistry
  • Application Summary : A series of silibinin and 2,3-dehydrosilybin derivatives bearing carbamate groups were designed and synthesized . Their in vitro anticancer activities were screened against human cancer cell lines including MCF-7, NCI-H1299, HepG2 and HT29 .
  • Methods of Application : The compounds were synthesized and their anticancer activities were screened by CCK-8 assay .
  • Results : Most of the compounds significantly suppressed the proliferation of tested cancer cells . For example, compounds 2h, 3h and 3f demonstrated markedly higher antiproliferative activity on MCF-7 cells with IC50 values of 2.08, 5.54 and 6.84 µM, respectively .

Benzyl Group as a Protecting Group

  • Field : Organic Chemistry
  • Application Summary : The benzyl group is often used as a protecting group in organic synthesis . It’s used to temporarily protect reactive groups from unwanted reactions .
  • Methods of Application : The benzyl group can be added to alcohols or amines to protect them during a reaction . After the reaction, the benzyl group can be removed using various deprotection methods .
  • Results : The use of benzyl as a protecting group allows for more complex reactions to be carried out without unwanted side reactions .

Carbamate Derivatives in Alzheimer’s Treatment

  • Field : Medicinal Chemistry
  • Application Summary : Donepezil, a carbamate derivative, is used for the treatment of cognitive symptoms in patients with Alzheimer’s Disease .
  • Methods of Application : Donepezil is administered orally and works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .
  • Results : Donepezil has been shown to improve cognition and behavior in patients with Alzheimer’s Disease .

Benzyl Group in Polymer Chemistry

  • Field : Polymer Chemistry
  • Application Summary : The benzyl group is often used in the synthesis of polymers . It can be incorporated into the polymer backbone or used as a side group .
  • Methods of Application : The benzyl group can be introduced during the polymerization process or added afterwards through chemical modification .
  • Results : The incorporation of the benzyl group can influence the properties of the polymer, such as its solubility, thermal stability, and mechanical properties .

Carbamate Derivatives as Pesticides

  • Field : Agricultural Chemistry
  • Application Summary : Carbamate derivatives are widely used as pesticides . They work by inhibiting the enzyme acetylcholinesterase, which is essential for nerve function in insects .
  • Methods of Application : Carbamate pesticides are typically sprayed onto crops or used in bait stations .
  • Results : Carbamate pesticides have been shown to be effective in controlling a wide range of pests .

Safety And Hazards

The safety and hazards of Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate are not readily available. However, related compounds have various safety precautions and hazard statements1112.


Future Directions

The future directions of Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate are not readily available. However, related compounds have various applications and potential for future research1513.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

benzyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJJQBXHWBLXPU-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573119
Record name Benzyl [(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate

CAS RN

71811-27-3
Record name Benzyl [(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZHU QIANG - 2010 - core.ac.uk
Sulfones are widely employed as valuable intermediates in organic synthesis. 169 Asymmetric conjugate addition of carbon nucleophiles to vinyl sulfones represents an important …
Number of citations: 2 core.ac.uk

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